molecular formula C18H18F2N2O3S B6573376 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide CAS No. 946225-63-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide

Cat. No. B6573376
CAS RN: 946225-63-4
M. Wt: 380.4 g/mol
InChI Key: RYLOJQUUCGKSBC-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an ethanesulfonyl group, a tetrahydroquinoline group, and a difluorobenzamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline portion of the molecule is a heterocyclic compound, which could influence its chemical behavior . The ethanesulfonyl and difluorobenzamide groups could also impact the overall structure and properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it’s subjected. The presence of the ethanesulfonyl, tetrahydroquinoline, and difluorobenzamide groups could make it susceptible to various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and atomic composition could affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Sulfonyl Chloride: The SES group can be converted to sulfonyl chloride, which is useful in various synthetic pathways.

Protection of Amines: SES serves as an effective protecting group for amines, safeguarding them during synthetic transformations.

Direct Introduction of SES in Synthesis: Methods for introducing SES directly into molecules include converting alcohols into SES-protected amines and reactions involving 2-(Trimethylsilyl)ethanesulfonylimines.

SES as an Activating Group: SES enhances reactivity in several reactions:

Limitations of SES Protection: Despite its versatility, SES has limitations, including challenges during deprotection.

Deprotection of the SES Group: Methods for removing the SES group include fluoride-based deprotection and addressing orthogonality issues.

Conclusion

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological targets in ways determined by its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. In the absence of specific data for this compound, general precautions should be taken .

Future Directions

The future research directions for this compound could involve further studies to elucidate its properties, potential uses, and mechanisms of action. It could be of interest in various fields, depending on its biological activity .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-10-4-5-12-8-9-13(11-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLOJQUUCGKSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide

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